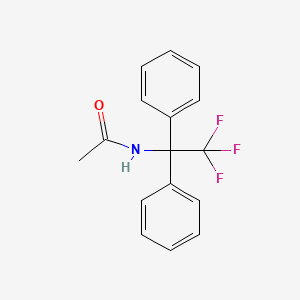

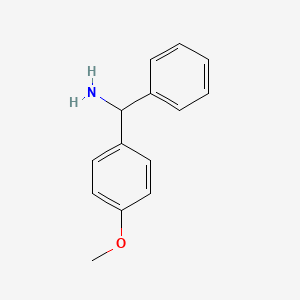

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. DPA is a member of the trifluoroethylamine family and is structurally similar to other compounds such as fluvoxamine and atomoxetine.

Scientific Research Applications

Structural Elements for Selectivity Across Monoamine Transporters

A study explored the structural requirements for binding to the dopamine transporter (DAT) by synthesizing analogues of 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil), wherein the diphenyl rings were substituted, and substituents were added to the terminal amide/amine nitrogen. This research aimed to investigate the divergent binding mode of modafinil compared to cocaine, potentially benefiting the treatment of psychostimulant abuse. Molecular docking and functional data highlighted the role of TM10 in the substrate/inhibitor S1 binding sites of DAT and the serotonin transporter (SERT) (Okunola-Bakare et al., 2014).

Antibacterial, Antifungal, and Anticancer Studies

N-((Diphenylamino)methyl)acetamide was synthesized, and its complexes with cerium(IV), thorium(IV), and dioxouranium(VI) were prepared to study their antibacterial, antifungal, and anticancer activities. The research demonstrated positive outcomes, showcasing the potential of these complexes in medical applications (Muruganandam et al., 2013).

Corrosion Inhibitors

A study on the synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors revealed that these compounds can effectively prevent corrosion in acidic and mineral oil media. This research contributes to the development of new materials for protecting metals from corrosion (Yıldırım & Çetin, 2008).

Nickel and Copper Complexes

Research on the synthesis and characterization of nickel and copper complexes with 2,2-diphenyl-N-(alkyl(aryl)carbamothioyl)acetamide investigated their potential for industrial and pharmaceutical applications. The study provided insight into the chemical properties and applications of these metal complexes (Mansuroğlu et al., 2008).

Non-Linear Optical Property

N-[2,4,5-Trichlorophenyl] acetamide's crystal structure optimization and the study of its hyperpolarizabilities indicated its non-linear optical (NLO) properties, suggesting its application in materials science for the development of NLO devices (Jotani & Baldaniya, 2013).

Photoreaction with Olefins

The study on the photoaddition reaction of N-acetyldiphenylmethyleneamine with cyclic and acyclic olefins highlighted the potential of utilizing heavy atom effects in photoreactions for synthetic chemistry applications (Toshima et al., 1978).

properties

IUPAC Name |

N-(2,2,2-trifluoro-1,1-diphenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c1-12(21)20-15(16(17,18)19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTNKSYHPHRYRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329111 |

Source

|

| Record name | Acetamide, N-(2,2,2-trifluoro-1,1-diphenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1995-76-2 |

Source

|

| Record name | NSC91574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,2,2-trifluoro-1,1-diphenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1-DIPHENYL-2,2,2-TRIFLUOROETHYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)

![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1362629.png)

![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)